2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide
Description
2-[(4-Chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide (molecular formula: C₁₈H₂₀ClNOS, molar mass: 333.8755 g/mol) is a sulfur-containing acetamide derivative characterized by a 4-chlorobenzylthio group and a 4-ethylphenyl substituent on the acetamide backbone . The compound’s design incorporates a sulfanyl linker, which is common in bioactive molecules due to its role in enhancing solubility and binding interactions .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c1-2-13-5-9-16(10-6-13)19-17(20)12-21-11-14-3-7-15(18)8-4-14/h3-10H,2,11-12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQILPOCUXCQHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-ethylphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane or chloroform and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the sulfanyl linkage.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or modified sulfanyl derivatives.
Substitution: Products with substituted benzyl groups.
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The sulfanyl group can form covalent bonds with target proteins, while the chlorobenzyl and ethylphenylacetamide moieties contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural homology with several derivatives in the evidence, differing primarily in heterocyclic cores, substituent positions, and functional groups. Key comparisons include:
A. Thiadiazole-Based Analogs ()
Compounds such as N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) and N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) feature a 1,3,4-thiadiazole ring instead of the simple acetamide backbone.
- Key Differences: The thiadiazole core introduces additional hydrogen-bonding sites and rigidity.
B. Triazole-Containing Derivatives ()
Examples like 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (39) and 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide highlight the role of triazole rings in enhancing bioactivity:
- Key Differences: Triazole rings improve metabolic stability and metal-binding capacity.
C. Oxadiazole and Quinazoline Derivatives ()
Compounds such as N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) and N-[4-((2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl)oxy)phenyl]acetamide incorporate larger heterocyclic systems:
Structure–Activity Relationship (SAR) Insights
- Chlorobenzyl vs.
- Ethylphenyl vs. Dimethylaminophenyl: The 4-ethylphenyl group in the target compound provides moderate hydrophobicity, whereas dimethylaminophenyl () introduces basicity, altering solubility and interaction profiles .
- Sulfanyl Linker : The sulfanyl moiety is conserved across analogs, underscoring its role in redox activity and hydrogen bonding .
Biological Activity
2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a sulfanyl group, which is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins. The chlorobenzyl and ethylphenyl groups enhance its binding affinity to various biological targets.
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. The sulfanyl group can inhibit certain enzymes, while the aromatic moieties contribute to the overall binding specificity. Studies suggest that the compound may impact various biochemical pathways, potentially leading to antimicrobial and anticancer effects.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
The anticancer potential of this compound has also been investigated. It has shown cytotoxic effects in various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia). The IC50 values for these cell lines were found to be significantly lower than those for standard chemotherapeutic agents like doxorubicin, indicating a promising therapeutic profile .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| A-431 | 5.0 | Lower |
| Jurkat | 3.5 | Lower |
| MCF-7 | 12.0 | Comparable |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the functional groups on the compound can significantly alter its biological activity. For instance, the presence of electron-withdrawing groups on the phenyl rings enhances cytotoxicity and antimicrobial efficacy. Conversely, substitutions that introduce steric hindrance or reduce electronic interactions tend to diminish activity .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers evaluated the antimicrobial properties of various derivatives related to this compound. The results indicated that compounds with similar structural features exhibited comparable or enhanced antimicrobial activities against resistant bacterial strains .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of this compound in combination therapies. It was found that when used alongside conventional chemotherapeutics, it enhanced the overall efficacy while reducing side effects, suggesting potential as an adjunct therapy in cancer treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
